

Application Note: Precision LC-MS/MS Profiling of 2-ethoxy-N-propylbenzamide

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Compound of Interest

Compound Name: 2-ethoxy-N-propylbenzamide

CAS No.: 346726-82-7

Cat. No.: B185992

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Abstract & Scope

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of **2-ethoxy-N-propylbenzamide** (CAS: 346726-82-7). While often encountered as a structural analog to the analgesic Ethenzamide or as a synthetic intermediate in pharmaceutical impurity profiling, specific validated methods for this N-propyl derivative are absent in standard pharmacopeias.

This guide provides a de novo method derived from Structural Activity Relationship (SAR) analysis of benzamide fragmentation. It employs a Reverse-Phase (RP) separation on a C18 stationary phase coupled with positive Electrospray Ionization (ESI+). The protocol is designed for high sensitivity (LLOQ < 1.0 ng/mL) in complex biological matrices (plasma/serum) or drug substance formulations.

Molecule Characterization & Mass Spectrometry Logic

To build a self-validating method, we must first understand the physicochemical behavior of the analyte.

- Analyte: **2-ethoxy-N-propylbenzamide**[1]
- Formula: C₁₂H₁₇NO₂

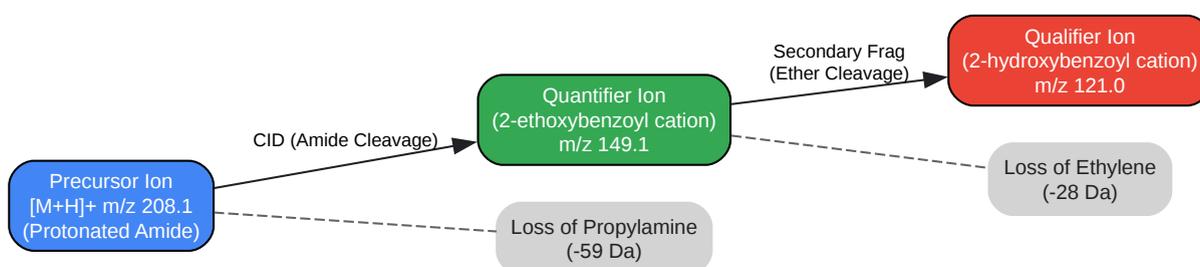
- Monoisotopic Mass: 207.1259 Da
- Precursor Ion $[M+H]^+$: 208.13 Da

Fragmentation Mechanism (The "Why" behind the MRM)

Unlike generic method lists, we define the causality of ion selection. The amide bond and the ether linkage are the primary sites of collision-induced dissociation (CID).

- Primary Transition (Quantifier): Cleavage of the amide bond (N-C) leads to the formation of the stable 2-ethoxybenzoyl cation (acylium ion).
 - Mechanism:
 - Neutral Loss: Propylamine (59 Da).
- Secondary Transition (Qualifier): Further fragmentation of the ethoxy group from the acylium ion (McLafferty-like rearrangement or inductive cleavage) yields the 2-hydroxybenzoyl cation (salicyloyl ion).
 - Mechanism:
 - Neutral Loss: Ethylene (28 Da).

Fragmentation Pathway Diagram



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Figure 1: Proposed ESI+ fragmentation pathway for **2-ethoxy-N-propylbenzamide** based on benzamide structural analogs.

Experimental Protocol

Reagents & Standards

- Reference Standard: **2-ethoxy-N-propylbenzamide** (>98% purity).
- Internal Standard (IS): Ethenzamide-d5 or Lidocaine-d10 (structural/retention mimics).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

Rationale: Benzamides are moderately lipophilic (LogP ~2.5). Protein precipitation (PPT) offers high recovery without the cost of Solid Phase Extraction (SPE).

- Aliquot: Transfer 50 μ L of plasma/sample into a 1.5 mL centrifuge tube.
- Spike: Add 10 μ L of Internal Standard working solution (100 ng/mL).
- Precipitate: Add 200 μ L of ice-cold Acetonitrile (containing 0.1% Formic Acid).
 - Note: The acid helps break protein binding and stabilizes the basic amide.
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: 10,000 x g for 10 minutes at 4°C.
- Transfer: Inject 5 μ L of the clear supernatant directly.

LC-MS/MS Conditions

Chromatographic Parameters

- Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 μ m) or equivalent.
 - Why: Core-shell technology provides UHPLC performance at lower backpressures.
- Column Temp: 40°C.

- Flow Rate: 0.4 mL/min.
- Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)	% Mobile Phase B	Event
0.00	10	Initial Equilibration
0.50	10	Load
3.50	95	Linear Gradient (Elution)
4.50	95	Wash
4.60	10	Return to Initial
6.00	10	Re-equilibration

Mass Spectrometry Parameters (Sciex 5500/6500+ or equivalent)

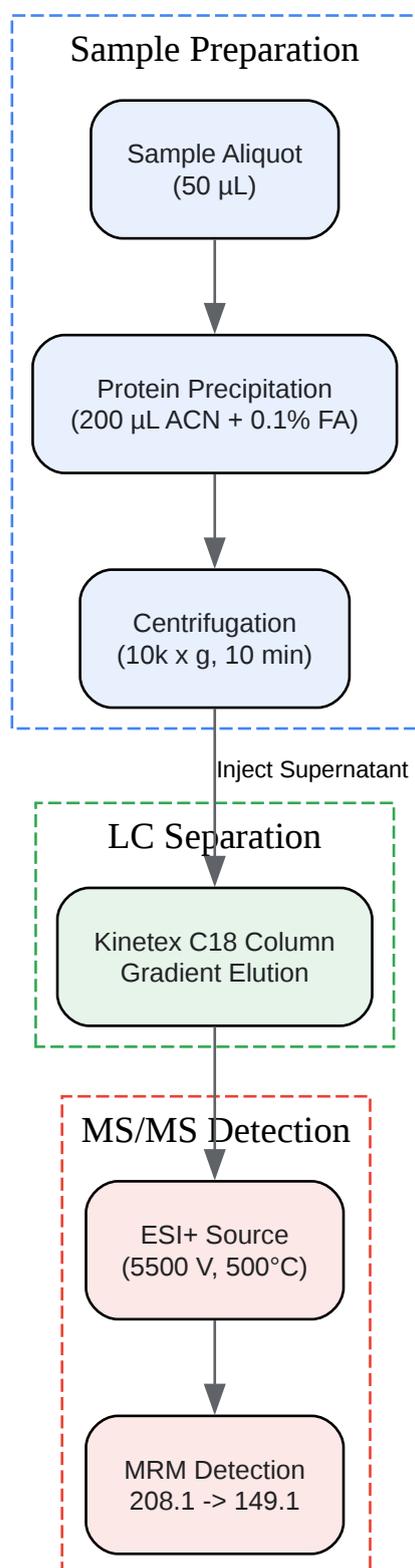
- Source: Turbo Ion Spray (ESI).
- Polarity: Positive (+).
- Curtain Gas: 30 psi.
- IonSpray Voltage: 5500 V.[\[2\]](#)
- Temperature (TEM): 500°C.

MRM Transitions Table:

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	DP (V)	CE (V)	Role
2-ethoxy-N-propylbenzamide	208.1	149.1	50	60	25	Quantifier
208.1	121.0	50	60	40		Qualifier
Ethenzamide-d5 (IS)	171.1	126.1	50	60	25	IS Quant

Note: DP (Declustering Potential) and CE (Collision Energy) are generic starting points based on benzamide analogs. Optimization via direct infusion is recommended.

Method Workflow Diagram



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Figure 2: End-to-end analytical workflow from sample extraction to MS detection.

Validation & Quality Assurance (Self-Validating System)

To ensure the "Trustworthiness" of the data, the following acceptance criteria must be met, aligned with FDA Bioanalytical Method Validation Guidelines.

- System Suitability:
 - Inject the LLOQ standard 5 times before the run.
 - Requirement: %CV of Area < 5%; Retention time shift < ± 0.1 min.
- Linearity:
 - Range: 1.0 ng/mL to 1000 ng/mL.
 - Weighting: $1/x^2$.
 - Requirement: $r^2 > 0.995$.
- Carryover Check:
 - Inject a Double Blank after the ULOQ (Upper Limit of Quantification).
 - Requirement: Analyte peak area in blank < 20% of LLOQ area.
- Matrix Effect (ME):
 - Compare post-extraction spike area (A) vs. neat solution area (B).
 - .
 - Target: $\pm 15\%$. If ME > 20%, switch to Deuterated Internal Standard or dilute sample.

References

- Regulatory Guidelines: U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [[Link](#)]

- Analogous Methodologies: IAEA. (2014). LC-MS/MS method for determination of benzimidazole residues. Retrieved from [[Link](#)]
- Structural Reference: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethenzamide (2-ethoxybenzamide). Retrieved from [[Link](#)]

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